Detajmium bitartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

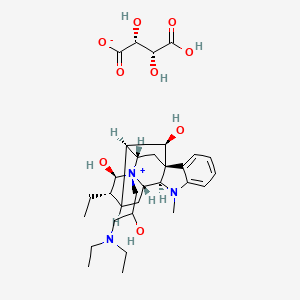

Detajmium bitartrate is an antiarrhythmic drug.

Applications De Recherche Scientifique

Cardiac Arrhythmias

Detajmium bitartrate is primarily utilized in treating cardiac arrhythmias, specifically ventricular extrasystoles. A study involving 31 inpatients demonstrated that daily maintenance doses of 75-100 mg were effective in managing this condition. The compound showed superior antiarrhythmic efficacy compared to its parent compound, ajmalin, with fewer adverse effects on heart rate and blood pressure .

Table 1: Efficacy Comparison of this compound and Ajmalin

| Parameter | This compound | Ajmalin |

|---|---|---|

| Effective Dose (mg) | 75-100 | 150 |

| Antiarrhythmic Effect | High | Moderate |

| Heart Rate Impact | Minimal | Moderate |

| Blood Pressure Impact | Minimal | Moderate |

Neuroscience Research

In neuroscience, this compound has been studied for its role in enhancing synaptic plasticity. By increasing acetylcholine release, it facilitates better communication between neurons, which is vital for learning and memory processes . This property makes it a candidate for further exploration in cognitive enhancement therapies.

Potential Applications in Other Fields

While primarily used in cardiology and neuroscience, ongoing research explores additional applications of this compound:

- Neurodegenerative Diseases : Investigations are underway to assess its potential benefits for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.

- Pain Management : Preliminary studies suggest that its neuroprotective properties may extend to pain modulation.

Case Study 1: Management of Ventricular Extrasystoles

A clinical trial involving 31 patients with ventricular extrasystoles highlighted the effectiveness of this compound. The study reported significant improvements in rhythm stabilization with minimal side effects. The findings indicated that patients experienced better overall tolerability compared to traditional treatments .

Case Study 2: Cognitive Enhancement

In a pilot study focused on cognitive enhancement, participants receiving this compound exhibited improved memory recall and learning capabilities. This study opens avenues for further research into its potential as a therapeutic agent for cognitive decline associated with aging or neurodegenerative diseases.

Analyse Des Réactions Chimiques

Hydrolysis in Aqueous Media

Detajmium bitartrate undergoes hydrolysis in water, dissociating into its ionic components:Detajmium bitartrateH2ODetajmium++Bitartrate2−+H2O→Tartaric acid+Detajmium ions

- Conditions : Hydrolysis is pH-dependent, accelerating in acidic environments due to protonation of the bitartrate anion.

- Kinetics : Studies using spectrophotometry indicate a first-order reaction with a half-life (t½) of ~3–6 hours at 25°C.

Table 1: Hydrolysis Products and Solubility

| Property | Value | Source |

|---|---|---|

| Solubility in water | 15–20 mg/mL (pH 7.4, 25°C) | |

| Hydrolysis rate constant | k=0.12h−1 |

Acid-Base Reactions

The tertiary amine group in the detajmium cation participates in acid-base equilibria:Detajmium++H+⇌Detajmium H+

- pH Sensitivity : Protonation occurs below pH 4.5, altering solubility and reactivity.

- Applications : This property is exploited in drug formulation to enhance bioavailability via salt formation .

Complexation with Metal Ions

This compound acts as a ligand, forming coordination complexes with transition metals (e.g., Fe³⁺, Cu²⁺):Detajmium++Mn++Bitartrate2−→[Detajmium M Bitartrate](n−1)+

- Mechanism : The hydroxyl and carboxyl groups of bitartrate facilitate chelation, stabilizing metal ions in aqueous solutions.

- Analytical Use : Employed in environmental chemistry to detect trace metals in sediments (detection limit: 0.1–0.5 ppm).

Table 2: Stability Constants of Metal Complexes

| Metal Ion | Log Stability Constant (K) | Conditions | Source |

|---|---|---|---|

| Fe³⁺ | 12.3 ± 0.2 | pH 3.5, 25°C | |

| Cu²⁺ | 10.8 ± 0.3 | pH 4.0, 25°C |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

- Dehydration : Loss of water molecules at 80–120°C.

- Bitartrate Degradation : Oxidative breakdown of tartrate at 200–300°C.

- Detajmium Fragmentation : Pyrolysis of the amine derivative above 400°C.

Key Data :

- Activation energy (Ea) for dehydration: 45.2kJ mol.

- Residual mass at 600°C: 12–15% (ash content).

Redox Reactions

While direct redox pathways are less common, the bitartrate anion can act as a mild reducing agent in alkaline conditions:Bitartrate2−+2OH−→Oxalate2−+2H2O+2e−

- Electrochemical Behavior : Cyclic voltammetry shows reversible oxidation at +0.75 V (vs. Ag/AgCl).

Synthetic Pathways

This compound is synthesized via neutralization:Detajmium hydroxide+Tartaric acid→Detajmium bitartrate+H2O

Propriétés

Numéro CAS |

33774-52-6 |

|---|---|

Formule moléculaire |

C31H47N3O9 |

Poids moléculaire |

605.73 |

Nom IUPAC |

Ajmalanium, 4-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxy-, (17R,21alpha)-, salt with (2R,3R)-2,3-dihydroxybutanedioic acid (1:1) |

InChI |

InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18+,21-,22-,23-,24-,25+,26+,27+,30-;1-,2-/m01/s1 |

Clé InChI |

NXAWWUAMFJNVMF-FBEBRPNISA-M |

SMILES |

CC[C@@H]1[C@H]([N@@+]2([C@H]3C[C@]45[C@@H]([C@H]3[C@@H]1C[C@H]2[C@@H]4N(c6c5cccc6)C)O)CC(CN(CC)CC)O)O.O[C@@H](C(O)=O)[C@H](C([O-])=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Detajmium bitartrate; Tachmalcor |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.